2,2'-[oxybis(ethane-2,1-diyloxy)]bis{N-[(E)-(2-nitrophenyl)methylidene]aniline}
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Overview
Description
(E)-1-(2-nitrophenyl)-N-{2-[2-(2-{2-[(E)-[(2-nitrophenyl)methylidene]amino]phenoxy}ethoxy)ethoxy]phenyl}methanimine is a complex organic compound characterized by its unique structure, which includes multiple nitrophenyl and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-nitrophenyl)-N-{2-[2-(2-{2-[(E)-[(2-nitrophenyl)methylidene]amino]phenoxy}ethoxy)ethoxy]phenyl}methanimine typically involves a multi-step process. The initial step often includes the formation of the nitrophenyl intermediates through nitration reactions. Subsequent steps involve the coupling of these intermediates with ethoxy-containing compounds under controlled conditions, such as specific temperatures and pH levels, to ensure the desired configuration and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced reactors and purification systems to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-nitrophenyl)-N-{2-[2-(2-{2-[(E)-[(2-nitrophenyl)methylidene]amino]phenoxy}ethoxy)ethoxy]phenyl}methanimine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of nitro derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different applications.
Scientific Research Applications
(E)-1-(2-nitrophenyl)-N-{2-[2-(2-{2-[(E)-[(2-nitrophenyl)methylidene]amino]phenoxy}ethoxy)ethoxy]phenyl}methanimine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity and reactivity.
Mechanism of Action
The mechanism of action of (E)-1-(2-nitrophenyl)-N-{2-[2-(2-{2-[(E)-[(2-nitrophenyl)methylidene]amino]phenoxy}ethoxy)ethoxy]phenyl}methanimine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s nitrophenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. Pathways involved may include oxidative stress and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrophenyl derivatives and compounds with multiple ethoxy groups, such as:
Dichloroaniline: An aniline derivative with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Uniqueness
What sets (E)-1-(2-nitrophenyl)-N-{2-[2-(2-{2-[(E)-[(2-nitrophenyl)methylidene]amino]phenoxy}ethoxy)ethoxy]phenyl}methanimine apart is its unique combination of nitrophenyl and ethoxy groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C30H26N4O7 |
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Molecular Weight |
554.5 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-N-[2-[2-[2-[2-[(2-nitrophenyl)methylideneamino]phenoxy]ethoxy]ethoxy]phenyl]methanimine |
InChI |
InChI=1S/C30H26N4O7/c35-33(36)27-13-5-1-9-23(27)21-31-25-11-3-7-15-29(25)40-19-17-39-18-20-41-30-16-8-4-12-26(30)32-22-24-10-2-6-14-28(24)34(37)38/h1-16,21-22H,17-20H2 |
InChI Key |
XFBMKCSPOHPPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2OCCOCCOC3=CC=CC=C3N=CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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